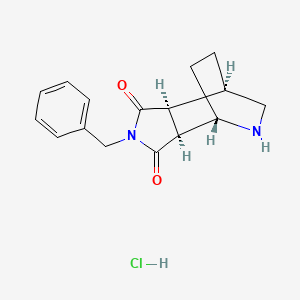

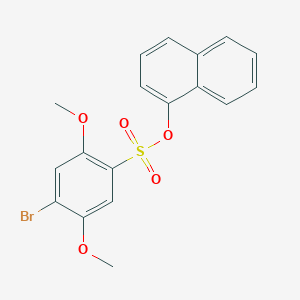

![molecular formula C20H24F3N5O4S B2527208 5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097938-05-9](/img/structure/B2527208.png)

5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione" is a multifaceted molecule that appears to be related to a class of compounds with significant biological activity. The structure suggests the presence of a tetrahydropyrimidine core, which is a feature found in various bioactive molecules, including those with potential anticancer properties . The molecule also contains piperazine and piperidine rings, which are common in pharmaceuticals and are known to interact with a range of biological targets .

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, the Dieckmann cyclization route is a method used to form piperazine-2,5-diones, which could be a potential step in the synthesis of the compound . Additionally, organocatalytic α-sulfenylation of substituted piperazine-2,5-diones has been reported, which could be relevant for introducing sulfur-containing functional groups into the molecule . The synthesis of similar sulfonamide compounds has been achieved through the Schotten-Baumann reaction, which might be applicable for attaching the sulfonyl group to the piperidine or piperazine rings .

Molecular Structure Analysis

The molecular structure of such compounds can be complex, with multiple chiral centers and potential for polymorphism. X-ray crystallography is a common technique used to determine the supramolecular organization in crystals of related molecules . The presence of substituents like trifluoromethyl groups can influence the molecular geometry and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

Compounds with piperazine and piperidine rings can undergo various chemical reactions. For example, sulfonamides can be synthesized by coupling with chlorosulfonyl compounds under controlled pH conditions . The presence of reactive functional groups like sulfonyl could also allow for further derivatization or participation in biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of polar and nonpolar regions within the molecule can affect its solubility and bioavailability . The thermal stability of related compounds has been studied using techniques like TGA, which could be relevant for understanding the stability of the compound under physiological conditions . The bioavailability of similar molecules has been improved by modifications that increase stability toward liver microsomes, suggesting that similar strategies could be applied to enhance the pharmacokinetic profile of the compound .

Aplicaciones Científicas De Investigación

5-HT2 Antagonist Activity

Research involving bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share some structural similarities with the compound , has demonstrated potent 5-HT2 antagonist activity. These compounds, including ones with specific substituents, have shown significant activity in inhibiting 5-HT2 receptors, which are implicated in various neurological and psychiatric disorders. The study by Watanabe et al. (1992) indicates that certain derivatives outperform well-known antagonists like ritanserin in specific assays, pointing towards their potential application in treating conditions related to serotonin regulation Watanabe et al., 1992.

Quantum Chemical and Biological Studies

Another facet of research focuses on the computational quantum chemical analysis and pharmacokinetic properties of uracil-5-tertiary sulfonamides, which are chemically related to the compound of interest. This study by Gaurav and Krishna (2021) explores the theoretical frameworks for understanding the electronic structures, pharmacokinetics, and biological activities of such compounds, paving the way for their application in designing drugs with optimized properties Gaurav & Krishna, 2021.

Protoporphyrinogen IX Oxidase Inhibition

Research on trifluoromethyl-substituted compounds, including those with structural elements similar to the query compound, has also highlighted their role as protoporphyrinogen IX oxidase inhibitors. These inhibitors play a crucial role in the pathway leading to heme biosynthesis, making them potential targets for developing herbicides or antimicrobial agents. The detailed crystal structures and interaction analysis provided in the study by Li et al. (2005) contribute to the understanding of how these compounds can be utilized in scientific research and applications Li et al., 2005.

Propiedades

IUPAC Name |

5-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N5O4S/c21-20(22,23)14-2-1-3-16(12-14)27-10-8-26(9-11-27)15-4-6-28(7-5-15)33(31,32)17-13-24-19(30)25-18(17)29/h1-3,12-13,15H,4-11H2,(H2,24,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKZDZDPKRGPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CNC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

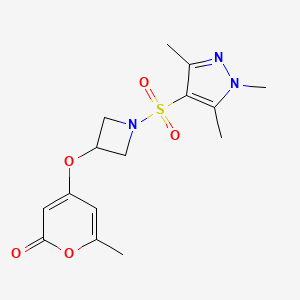

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)

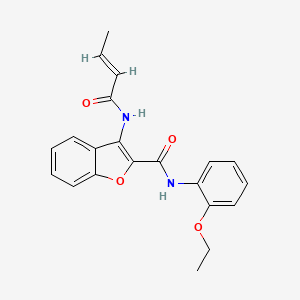

![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)

![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)

![4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2527148.png)